molecular formula C6H15NO4Si B1592990 Methyl (dimethoxy(methyl)silyl)methylcarbamate CAS No. 23432-65-7

Methyl (dimethoxy(methyl)silyl)methylcarbamate

Cat. No.: B1592990
CAS No.: 23432-65-7
M. Wt: 193.27 g/mol
InChI Key: VMXOUPKLOXFFLW-UHFFFAOYSA-N
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Description

Methyl (dimethoxy(methyl)silyl)methylcarbamate (CAS: 23432-65-7) is an organosilicon compound combining a carbamate functional group with a dimethoxy(methyl)silyl substituent. Its structure features a silicon atom bonded to two methoxy groups, one methyl group, and a methylcarbamate moiety. This hybrid structure imparts unique physicochemical properties, making it relevant in specialized industrial and chemical synthesis applications.

Properties

IUPAC Name

methyl N-[[dimethoxy(methyl)silyl]methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15NO4Si/c1-9-6(8)7-5-12(4,10-2)11-3/h5H2,1-4H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXOUPKLOXFFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)NC[Si](C)(OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15NO4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40893291
Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
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Molecular Weight

193.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23432-65-7
Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
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Record name Carbamic acid, N-((dimethoxymethylsilyl)methyl)-, methyl ester
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Carbamic acid, N-[(dimethoxymethylsilyl)methyl]-, methyl ester
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Record name Methyl (dimethoxy(methyl)silyl)methylcarbamate
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Record name methyl N-{[dimethoxy(methyl)silyl]methyl}carbamate
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Record name Methyl N-[(dimethoxymethylsilyl)methyl]carbamate
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Preparation Methods

General Synthetic Approach for Silyl Carbamates

The preparation of silyl carbamates, including methyl (dimethoxy(methyl)silyl)methylcarbamate, typically involves the reaction of silanes with ammonium carbamates under controlled conditions. This method is well-documented in patent EP0114399B1, which provides a versatile and simple route to access various silyl carbamates, some of which were previously unknown.

Reactants

  • Silanes: Suitable silanes include dimethoxysilane, methyldimethoxysilane, and other alkoxy- or alkyl-substituted silanes. For this compound, methyldimethoxysilane is the key silane reagent.
  • Ammonium Carbamates: These are ammonium salts of carbamic acid, such as methylammonium methylcarbamate or dimethylammonium dimethylcarbamate, which provide the carbamate functionality.

Reaction Mechanism and By-products

  • The silane reacts with the ammonium carbamate, leading to the formation of the silyl carbamate product and the release of hydrogen gas and amines as by-products.
  • The reaction proceeds via nucleophilic attack of the carbamate nitrogen on the silicon atom, displacing alkoxy groups and forming the carbamate linkage.

Specific Preparation of this compound

Based on the general process, the preparation of this compound can be outlined as follows:

Step Description Details
1 Selection of Silane Use methyldimethoxysilane as the silane reagent.
2 Preparation of Ammonium Carbamate Prepare methylammonium methylcarbamate or similar ammonium carbamate via amine + CO2.
3 Reaction Setup Combine methyldimethoxysilane and ammonium carbamate in a dry, inert atmosphere flask.
4 Reaction Conditions Heat the mixture to approximately 50°C with stirring under argon for 3–24 hours.
5 Monitoring Monitor reaction progress by consumption of silane and formation of silyl carbamate.
6 Isolation Separate the silyl carbamate product from by-products (amines and hydrogen gas).
7 Purification Purify by distillation or crystallization as required.

Experimental Data and Yields

From the patent EP0114399B1, a similar reaction involving triethoxysilane and dimethylammonium dimethylcarbamate at 50°C for 3 hours yielded 78% of the corresponding silyl carbamate, with 22% tetraethoxysilane as a by-product. This suggests that under optimized conditions, high yields of silyl carbamates can be achieved.

Parameter Value/Condition Notes
Silane Methyldimethoxysilane Commercially available or synthesized
Ammonium Carbamate Methylammonium methylcarbamate Prepared by reaction of methylamine with CO2
Temperature 50°C Optimal to avoid decomposition
Atmosphere Argon Prevents oxidation and moisture interference
Reaction Time 3–24 hours Longer times improve conversion
Solvent Optional (e.g., hexane, THF) Solvent-free possible but solvent may aid mixing
Yield ~70–80% Based on analogous reactions

Summary Table of Preparation Method

Aspect Details
Starting Materials Methyldimethoxysilane, methylammonium methylcarbamate
Reaction Type Nucleophilic substitution of silane by carbamate nitrogen
Temperature Range 0°C to 60°C (preferably ~50°C)
Atmosphere Inert (argon or nitrogen)
Solvent Optional; hexane, THF, trichloroethylene
Reaction Time 10 minutes to 24 hours
By-products Hydrogen gas, amines (e.g., methylamine)
Product Isolation Distillation, crystallization, or other purification methods
Typical Yield 70–80% based on analogous silyl carbamate syntheses

Research Findings and Literature Context

  • The method described in EP0114399B1 is the most authoritative and detailed source for the preparation of silyl carbamates, including this compound.
  • The process is adaptable to various silanes and ammonium carbamates, enabling the synthesis of a broad range of silyl carbamates.
  • No significant alternative synthetic routes for this specific compound were found in the reviewed literature, indicating that this method is the standard approach.
  • The reaction conditions are mild and scalable, suitable for industrial applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The methoxy groups on the silicon atom undergo hydrolysis in the presence of moisture or aqueous media. This reaction produces silanol intermediates, which can condense to form siloxane networks:
 MeO 2MeSi CH2NHCOOMe+H2O HO 2MeSi CH2NHCOOMe+2MeOH\text{ MeO }_2\text{MeSi CH}_2\text{NHCOOMe}+\text{H}_2\text{O}\rightarrow \text{ HO }_2\text{MeSi CH}_2\text{NHCOOMe}+2\text{MeOH}

Subsequent condensation:
2 HO 2MeSi CH2NHCOOMe MeSi CH2NHCOOMe 2O+H2O2\text{ HO }_2\text{MeSi CH}_2\text{NHCOOMe}\rightarrow \text{ MeSi CH}_2\text{NHCOOMe }_2\text{O}+\text{H}_2\text{O}

  • Key Findings :

    • Hydrolysis kinetics depend on pH, with faster rates under acidic or basic conditions .

    • Silanol intermediates are thermally stable up to 150°C but undergo crosslinking above this temperature .

Substitution Reactions

The methoxy groups on silicon are susceptible to nucleophilic substitution. For example, reactions with alcohols or amines yield modified silyl carbamates:
 MeO 2MeSi CH2NHCOOMe+2ROH RO 2MeSi CH2NHCOOMe+2MeOH\text{ MeO }_2\text{MeSi CH}_2\text{NHCOOMe}+2\text{ROH}\rightarrow \text{ RO }_2\text{MeSi CH}_2\text{NHCOOMe}+2\text{MeOH}

Experimental Data :

Nucleophile (ROH)Reaction Temp. (°C)Yield (%)Reference
Ethanol6085
Isopropanol8078
  • Mechanistic Insight :
    Substitution proceeds via a two-step associative mechanism, where the nucleophile attacks the electrophilic silicon center .

Reaction with Trimethoxymethylsilane (TMMS)

In gas-phase ion–molecule reactions, protonated this compound forms adducts with TMMS:
[M+H]++TMMS[M+H+TMMS]+[\text{M}+\text{H}]^++\text{TMMS}\rightarrow [\text{M}+\text{H}+\text{TMMS}]^+

Further fragmentation under collision-activated dissociation (CAD) releases isocyanic acid:
[M+H+TMMSMeOH]+[M+H+TMMSMeOHHNCO]+[\text{M}+\text{H}+\text{TMMS}-\text{MeOH}]^+\rightarrow [\text{M}+\text{H}+\text{TMMS}-\text{MeOH}-\text{HNCO}]^+

  • Key Observations :

    • Adduct formation confirms the carbamate group’s participation in hydrogen bonding .

    • Fragmentation patterns provide diagnostic markers for mass spectrometric identification .

Thermal Decomposition

At elevated temperatures (>200°C), the carbamate moiety decomposes to release methanol and isocyanic acid:
 MeO 2MeSi CH2NHCOOMe MeO 2MeSi CH2NH2+CO2+MeOH\text{ MeO }_2\text{MeSi CH}_2\text{NHCOOMe}\rightarrow \text{ MeO }_2\text{MeSi CH}_2\text{NH}_2+\text{CO}_2+\text{MeOH}

  • Thermogravimetric Analysis (TGA) Data :

    Decomposition StageTemp. Range (°C)Mass Loss (%)
    Carbamate cleavage200–25028
    Siloxane degradation300–40052

Oxidation Reactions

The silicon-bound methyl group undergoes oxidation with agents like hydrogen peroxide, forming silanols:
 MeO 2MeSi CH2NHCOOMe+H2O2 MeO 2Si OH CH2NHCOOMe+H2O\text{ MeO }_2\text{MeSi CH}_2\text{NHCOOMe}+\text{H}_2\text{O}_2\rightarrow \text{ MeO }_2\text{Si OH CH}_2\text{NHCOOMe}+\text{H}_2\text{O}

  • Limitations :
    Over-oxidation leads to siloxane crosslinking, reducing product utility in controlled syntheses .

Comparative Reactivity with Analogues

Reaction TypeThis compoundDimethylhexane-1,6-dicarbamate
Hydrolysis Rate (t₁/₂)2.5 h (pH 7)8 h (pH 7)
Thermal StabilityDecomposes at 200°CStable up to 250°C

Scientific Research Applications

Coatings and Adhesives

Methyl (dimethoxy(methyl)silyl)methylcarbamate is primarily used as an additive in coatings and adhesives due to its ability to improve bonding strength and durability.

Case Study: Coating Additive

A study by Co-Formula highlights the effectiveness of this silane as a coating additive that enhances the performance of paints and varnishes. The unique structure of the compound allows it to form strong bonds with various substrates, improving resistance to environmental factors such as moisture and UV light. This property is crucial in applications requiring long-lasting finishes.

Polymer Modification

The compound is also utilized for modifying polymers, particularly in moisture-curing formulations.

Case Study: Silane Modified Polyurethane

Jiahua's Silyersin® products incorporate dimethoxy(methyl)silyl methylcarbamate groups to enhance the reactivity and performance of polyether-based polymers. These modified polymers exhibit:

  • High strength and ductility
  • Strong adhesion to a variety of surfaces
  • Long shelf life without the use of plasticizers

This application is particularly relevant in construction materials where durability and adhesion are critical.

Scientific Research and Development

In scientific research, this compound serves as a valuable reagent for developing new materials with enhanced properties.

Research Insights

Wacker Chemie AG emphasizes the importance of organofunctional silanes like this compound in creating novel materials that exhibit superior reactivity compared to traditional silanes. This increased reactivity allows for faster curing times in adhesives and coatings, making it suitable for industrial applications where efficiency is vital.

Environmental Considerations

While this compound has beneficial applications, it is essential to consider its environmental impact. The European Chemicals Agency (ECHA) provides information regarding its use in scientific research and construction, noting that it hydrolyzes rapidly in water, leading to the formation of less harmful byproducts such as methanol and other silanol derivatives .

Mechanism of Action

The mechanism of action of methyl (dimethoxy(methyl)silyl)methylcarbamate involves its hydrolysis to form silanols, which can then react with other silanols to form siloxane bonds. This process is catalyzed by moisture and can be accelerated by mild acids or bases. The formation of siloxane bonds imparts stability and durability to the materials in which this compound is used .

Comparison with Similar Compounds

Functional Group Analysis

The table below compares Methyl (dimethoxy(methyl)silyl)methylcarbamate with three related compounds:

Compound Name Molecular Formula Functional Groups Molecular Weight (g/mol) Key Applications
This compound Not explicitly stated* Silane (Si–OCH3, Si–CH3), carbamate ~220–250 (estimated) Specialty chemicals, polymer intermediates
Methyl (2,2-dimethoxyethyl)carbamate C₆H₁₃NO₄ Carbamate, dimethoxyethyl chain 163.17 Laboratory synthesis, pharmaceuticals
Methyl (3-hydroxyphenyl)-carbamate C₈H₉NO₃ Carbamate, phenolic hydroxyl group 167.16 Agrochemical intermediates
Dimethoxy(methyl)silane C₃H₁₀O₂Si Silane (Si–OCH3, Si–CH3) 122.20 Silicone resins, adhesion promoters

Reactivity and Stability

  • Silane vs. Carbamate Dominance: Dimethoxy(methyl)silane (CAS: Not provided) exhibits high reactivity toward hydrolysis, forming siloxane networks, but lacks the carbamate’s bioactivity . Methyl (2,2-dimethoxyethyl)carbamate (CAS: 71556-07-5) shows moderate hydrolytic stability, with acute oral toxicity (H302) and skin irritation (H315) risks . The target compound’s dual functionality may balance silane reactivity (e.g., crosslinking) with carbamate-derived biological interactions, though specific toxicity data are unavailable .

Q & A

Q. What are the recommended synthetic routes for Methyl (dimethoxy(methyl)silyl)methylcarbamate, and how can reaction efficiency be optimized?

  • Methodological Answer : The synthesis typically involves a multi-step approach:
  • Step 1 : Reacting a silyl precursor (e.g., dimethoxy(methyl)silane derivatives) with a carbamate-forming agent (e.g., methyl isocyanate) under anhydrous conditions.
  • Step 2 : Optimizing reaction efficiency by controlling temperature (20–40°C) and using catalysts like triethylamine to enhance nucleophilic substitution .
  • Step 3 : Purification via column chromatography or recrystallization to isolate the product.
    Efficiency improvements can be tested by varying solvent polarity (e.g., dichloromethane vs. THF) and monitoring reaction progress via TLC .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR confirm the carbamate (-OCONH-) and silyl (-Si(OCH3_3)2_2CH3_3) groups. For example, the methyl carbamate proton appears as a singlet at δ 3.6–3.8 ppm .
  • Infrared Spectroscopy (IR) : Stretching vibrations at ~1700 cm1^{-1} (C=O) and ~1250 cm1^{-1} (Si-O) validate functional groups .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Conduct reactions in a fume hood to mitigate inhalation risks due to volatile silane byproducts .
  • Storage : Store in airtight containers at 2–8°C to prevent hydrolysis of the silyl group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer :
  • Comparative Assay Design : Replicate studies using standardized protocols (e.g., fixed concentrations, cell lines) to isolate variables.
  • Meta-Analysis : Systematically review literature to identify trends (e.g., higher activity in lipophilic environments) and outliers caused by impurities .
  • Orthogonal Validation : Confirm bioactivity using alternative assays (e.g., enzymatic vs. cellular) to rule out method-specific artifacts .

Q. What computational methods are employed to study the reactivity of the silyl-carbamate moiety in this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate bond dissociation energies (BDEs) for Si-O and C=O bonds to predict hydrolysis pathways.
  • Molecular Dynamics (MD) : Simulate interactions with biological targets (e.g., enzyme active sites) to guide structure-activity relationship (SAR) studies.
  • Software Tools : Use Gaussian or ORCA for energy minimization and transition-state modeling .

Q. What experimental strategies can elucidate the compound’s stability under varying pH and temperature conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate the compound at pH 2–12 and temperatures (25–60°C) for 24–72 hours.
  • Analytical Monitoring : Track degradation via HPLC to quantify remaining intact compound. Hydrolysis products (e.g., silicic acid) can be identified using LC-MS .
  • Kinetic Modeling : Apply Arrhenius equations to predict shelf-life under standard storage conditions .

Q. How can researchers design experiments to investigate the compound’s potential as a prodrug or enzyme inhibitor?

  • Methodological Answer :
  • Prodrug Activation : Test metabolic conversion using liver microsomes or esterase-rich media. Monitor release of active metabolites via LC-MS/MS .
  • Enzyme Inhibition Assays : Use fluorescence-based assays (e.g., trypsin or acetylcholinesterase) to measure IC50_{50} values. Compare with known inhibitors (e.g., neostigmine) for potency benchmarking .
  • Crystallography : Co-crystallize the compound with target enzymes to resolve binding modes and guide analog synthesis .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl (dimethoxy(methyl)silyl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
Methyl (dimethoxy(methyl)silyl)methylcarbamate

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